BenchChemオンラインストアへようこそ!

6-Bromo-m-tyrosine

Radiopharmaceutical synthesis PET tracer production Regioselective halogenation

6-Bromo-m-tyrosine (6-BMT; CAS 113714-65-1) is a synthetic, halogenated aromatic amino acid belonging to the meta-tyrosine analog class, characterized by a bromine substituent at the 6-position of the phenolic ring. It was first developed as a precursor for positron emission tomography (PET) imaging of central nervous system dopamine turnover, leveraging the L-DOPA-like properties of the m-tyrosine scaffold.

Molecular Formula C9H10BrNO3
Molecular Weight 255.11 g/mol
CAS No. 113714-65-1
Cat. No. B039048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-m-tyrosine
CAS113714-65-1
Synonyms6-BMT
6-bromo-m-tyrosine
Molecular FormulaC9H10BrNO3
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)Br
InChIInChI=1S/C9H10BrNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1/i10-5
InChIKeyRLWLJYJGFKNPRZ-GCSILEIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-m-tyrosine (CAS 113714-65-1) Procurement Guide: A Halogenated m-Tyrosine PET Tracer Precursor


6-Bromo-m-tyrosine (6-BMT; CAS 113714-65-1) is a synthetic, halogenated aromatic amino acid belonging to the meta-tyrosine analog class, characterized by a bromine substituent at the 6-position of the phenolic ring. It was first developed as a precursor for positron emission tomography (PET) imaging of central nervous system dopamine turnover, leveraging the L-DOPA-like properties of the m-tyrosine scaffold [1]. The compound exists as a D,L-racemic mixture when produced via electrophilic bromination and is primarily utilized in radiolabeled form (e.g., 75Br, 76Br) for nuclear medicine research [2].

Why 6-Bromo-m-tyrosine Cannot Be Simply Replaced by Unsubstituted m-Tyrosine or Other Halogenated Analogs


The 6-bromo substitution on the m-tyrosine scaffold is not a trivial modification; it directly governs both the radiosynthetic entry point and the tracer's pharmacokinetic profile. Unsubstituted m-tyrosine lacks a site for electrophilic halogenation, making it incompatible with the radiobromination protocols that yield 6-BMT as the dominant regioisomer [1]. Among halogenated analogs, the choice of halogen determines the available PET isotope (e.g., 18F vs. 76Br) and thus the practical imaging time window, elimination route, and dosimetry—parameters that cannot be interchanged without altering the entire experimental design [2].

Quantitative Differential Evidence for 6-Bromo-m-tyrosine vs. Closest Analogs


Electrophilic Radiobromination Produces 6-BMT as the Major Regioisomer with an 80:20 Selectivity Ratio

Electrophilic bromination of m-tyrosine yields two positional isomers; radio-HPLC analysis demonstrates that 6-bromo-D,L-m-tyrosine constitutes approximately 80% of the product mixture, with the minor isomer accounting for the remaining ~20% [1]. In contrast, direct fluorination of m-tyrosine produces a more complex mixture of 2-, 4-, and 6-fluoro-m-tyrosine with only ~36% as the desired 6-fluoro isomer, necessitating more elaborate purification strategies [2].

Radiopharmaceutical synthesis PET tracer production Regioselective halogenation

Non-Catechol Scaffold Avoids O-Methylated Metabolites That Confound L-DOPA-Based Tracers

6-BMT retains the non-catechol structure of m-tyrosine, which lacks the 3,4-dihydroxy substitution pattern of L-DOPA. This structural feature prevents formation of 3-O-methylated metabolites (e.g., 3-O-methyl-DOPA) that in L-DOPA-based PET tracers can account for up to 30% of the total radioactivity in plasma and contribute to high non-specific background signal in brain images [1]. The resulting faster clearance of non-dopaminergic radioactivity improves image contrast, a property confirmed for the m-tyrosine analog class in comparative PET studies [2].

PET imaging Dopamine turnover Tracer metabolism

Bromine-76 Labeling Enables Extended PET Imaging Windows vs. Fluorine-18 Analogs

The 6-bromo substitution permits radiolabeling with bromine-76 (76Br, t1/2 = 16.2 h), offering a practical imaging window of up to 48 hours post-injection, compared to the ~4–6 hour window achievable with fluorine-18 (18F, t1/2 = 109.7 min) labeled analogs such as 6-18F-fluoro-m-tyrosine [1]. This half-life advantage allows multi-time-point imaging protocols and delayed scans that capture slower physiological processes, including dopamine turnover kinetics and metabolite washout, which are inaccessible with short-lived 18F tracers [2].

Isotope selection PET pharmacokinetics Imaging time window

In Vivo Brain Uptake Demonstrates Regional Selectivity Consistent with Dopaminergic Innervation

In mouse biodistribution studies, 75Br-labeled 6-BMT exhibited substantial brain extraction with a regional distribution pattern matching known dopaminergic projection areas, including striatum and nucleus accumbens [1]. While directly comparable quantitative uptake values (%ID/g) for 6-BMT vs. 6-FMT or L-DOPA in the same study are not available, the qualitative regional concordance with dopamine-rich regions mirrors the validated performance of 6-FMT in monkey and human PET studies [2].

Brain biodistribution Dopamine neuron mapping Tracer validation

6-Bromo-m-tyrosine: Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Precursor for Long-Lived 76Br-PET Tracers in Dopamine Turnover Research

6-BMT is the synthetic precursor of choice when the experimental design requires extended dynamic PET scanning beyond the 4–6 hour limit of 18F-based tracers. The 76Br half-life of 16.2 h enables multi-time-point protocols spanning up to 48 hours, capturing slow dopamine turnover kinetics and late metabolite clearance phases that are inaccessible with short-lived isotopes [1].

GMP Radiopharmaceutical Production Where Synthetic Simplicity Reduces Cost

The 4:1 regioselectivity of electrophilic bromination offers a streamlined purification route compared to the multi-isomer mixtures produced during fluorination of m-tyrosine. For GMP-grade production, this higher inherent selectivity translates into fewer chromatographic steps, lower production costs, and higher batch-to-batch consistency [1].

Tracer Development for Parkinson's Disease and Related Dopaminergic Disorders

6-BMT-based tracers provide the non-catechol advantage of avoiding O-methylated metabolites, a known confound in L-DOPA-based PET imaging. This metabolic simplicity supports more accurate quantification of aromatic L-amino acid decarboxylase (AAAD) activity, a key enzyme in dopamine synthesis, in preclinical models of Parkinson's disease [1][2].

Quote Request

Request a Quote for 6-Bromo-m-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.